Mofebutazone sodium

Description

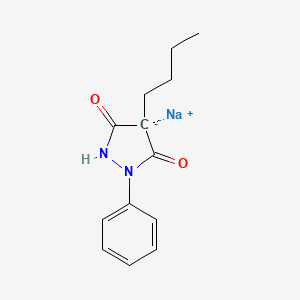

Structure

3D Structure of Parent

Properties

CAS No. |

41468-34-2 |

|---|---|

Molecular Formula |

C13H16N2NaO2 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

sodium 4-butyl-1-phenylpyrazolidine-3,5-dione |

InChI |

InChI=1S/C13H16N2O2.Na/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3,(H,14,16); |

InChI Key |

XNLMJJFTAZARDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

2210-63-1 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mofebutazone sodium; BRN 0213056; BRN-0213056; BRN0213056; |

Origin of Product |

United States |

Foundational & Exploratory

Mofebutazone Sodium: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mofebutazone sodium is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class. It is a derivative of phenylbutazone and exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory, analgesic, and antipyretic properties of mofebutazone. The document details its primary action on cyclooxygenase (COX) enzymes, discusses potential secondary mechanisms, presents available quantitative data for its parent compound, and outlines detailed experimental protocols for mechanism-of-action studies.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The principal mechanism of action for mofebutazone, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid.[1][3] Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever.[3] By blocking the COX enzymes, mofebutazone effectively reduces the production of these pro-inflammatory mediators.[3]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. It plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet function.[1][3]

-

COX-2: This isoform is typically undetectable in most tissues but is induced during inflammatory responses by cytokines and other inflammatory stimuli.[1][3] Its inhibition is largely responsible for the anti-inflammatory effects of NSAIDs.[3]

Mofebutazone acts as a non-selective inhibitor of both COX-1 and COX-2. The inhibition of COX-2 leads to the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with potential gastrointestinal side effects.[3]

Prostaglandin Synthesis Signaling Pathway

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the point of inhibition by this compound.

Caption: Prostaglandin synthesis pathway and Mofebutazone's inhibitory action on COX-1 and COX-2.

Potential Secondary Mechanisms of Action

While COX inhibition is the primary mechanism, research suggests other actions may contribute to the pharmacological profile of mofebutazone.[3]

-

Antioxidant Properties: Mofebutazone may exhibit antioxidant activity by scavenging free radicals. These unstable molecules can cause cellular damage and contribute to the inflammatory process. By neutralizing free radicals, mofebutazone may help reduce oxidative stress, further contributing to its anti-inflammatory effects.[3]

-

Modulation of Immune Cell Activity: The drug has been shown to potentially modulate the activity of immune cells, such as neutrophils and macrophages. By inhibiting the activation and migration of these cells to sites of inflammation, mofebutazone may dampen the overall inflammatory response.[3]

-

Cytokine Synthesis: Mofebutazone may have an impact on the synthesis of cytokines, which are signaling proteins that regulate inflammation and immunity. A reduction in the production of pro-inflammatory cytokines could further mitigate the inflammatory response.[3]

Quantitative Pharmacological Data

| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Species |

| Phenylbutazone | COX-1 | 4.2 | 3.0 | Equine |

| Phenylbutazone | COX-2 | 1.4 | Equine | |

| Data sourced from an in vitro analysis of horse blood.[4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of a compound like this compound.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the IC50 of a test compound against COX-1 and COX-2 enzymes.

-

Objective: To quantify the concentration-dependent inhibition of COX-1 and COX-2 by this compound.

-

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Cofactors (e.g., hematin, glutathione).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Reference inhibitors (e.g., Ibuprofen, Celecoxib).

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) detection.

-

96-well microplates, incubator, plate reader.

-

-

Methodology:

-

Prepare serial dilutions of this compound and reference inhibitors in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, cofactors, and the appropriate enzyme (COX-1 or COX-2) to each well.

-

Add the diluted test compound or reference inhibitor to the respective wells. Include wells for "no inhibitor" (100% activity) and "no enzyme" (background) controls.

-

Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of mofebutazone compared to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol: DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of a compound to act as a free radical scavenger.

-

Objective: To assess the antioxidant potential of this compound.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Test compound (this compound) dissolved in methanol.

-

Reference antioxidant (e.g., Ascorbic acid, Trolox).

-

Methanol.

-

96-well microplate, spectrophotometer.

-

-

Methodology:

-

Prepare serial dilutions of mofebutazone and the reference antioxidant in methanol.

-

Add a fixed volume of the DPPH solution to each well of a 96-well plate.

-

Add the diluted test compound or reference standard to the wells. Include a control well with methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at approximately 517 nm.

-

-

Data Analysis:

-

Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Plot the percentage of scavenging against the concentration of mofebutazone to determine the EC50 (effective concentration to scavenge 50% of DPPH radicals).

-

Protocol: In Vitro Neutrophil Migration (Chemotaxis) Assay

This protocol evaluates the effect of a compound on the directional migration of neutrophils toward a chemoattractant.

-

Objective: To determine if this compound inhibits neutrophil migration.

-

Materials:

-

Isolated human or murine neutrophils.

-

Chemoattractant (e.g., fMLP - N-formylmethionyl-leucyl-phenylalanine).

-

Culture medium (e.g., RPMI).

-

Test compound (this compound).

-

Transwell inserts (with a porous membrane, e.g., 3-5 µm pores).

-

24-well plates.

-

Cell counting kit or microscope for cell quantification.

-

-

Methodology:

-

Isolate neutrophils from fresh whole blood using density gradient centrifugation.

-

Resuspend the purified neutrophils in culture medium.

-

Pre-incubate the neutrophils with various concentrations of mofebutazone (or vehicle control) for 30 minutes at 37°C.

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add culture medium containing the chemoattractant (fMLP) to the lower chamber of the wells.

-

Add the pre-incubated neutrophil suspension to the upper chamber (the Transwell insert).

-

Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow cells to migrate through the membrane.

-

Remove the inserts and quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye-based cell quantification assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of migration for each mofebutazone concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the drug concentration to assess the dose-dependent effect.

-

General Experimental Workflow

The diagram below outlines a logical workflow for characterizing the mechanism of action of an anti-inflammatory compound like this compound.

Caption: A general experimental workflow for elucidating the mechanism of action of an NSAID.

Conclusion

This compound is a non-steroidal anti-inflammatory drug whose therapeutic efficacy is rooted in its ability to non-selectively inhibit both COX-1 and COX-2 enzymes.[3] This primary mechanism leads to a significant reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][6] Additionally, emerging evidence suggests that secondary mechanisms, including antioxidant effects and modulation of immune cell function, may also contribute to its overall pharmacological profile.[3] While specific quantitative data for mofebutazone's COX inhibition is limited, its structural and functional relationship to phenylbutazone provides a valuable framework for understanding its activity. The experimental protocols detailed herein offer a robust template for the continued investigation and characterization of mofebutazone and similar anti-inflammatory agents.

References

- 1. thehorse.com [thehorse.com]

- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Mofebutazone? [synapse.patsnap.com]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. researchgate.net [researchgate.net]

- 6. The significance of inhibition of prostaglandin synthesis in the selection of non-steroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Mofebutazone Sodium: A Comprehensive Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Mofebutazone sodium, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of phenylbutazone. This technical guide provides an in-depth overview of the core synthesis and purification methods for this compound, intended to support research, development, and manufacturing activities. The information is compiled from various scientific sources, including patents and peer-reviewed literature, to offer detailed experimental protocols and data.

Core Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the formation of the core pyrazolidinedione ring, followed by alkylation and subsequent salt formation. The most plausible and documented route is analogous to the synthesis of its parent compound, phenylbutazone.

The primary steps involve:

-

Synthesis of Diethyl n-Butylmalonate: This key intermediate is prepared through the alkylation of diethyl malonate.

-

Condensation Reaction: Diethyl n-butylmalonate is then reacted with a substituted hydrazine, in this case, 1-phenylhydrazine, to form the 4-butyl-1-phenyl-3,5-pyrazolidinedione (mofebutazone) ring.

-

Salt Formation: The synthesized mofebutazone is then converted to its sodium salt, this compound, by reacting it with a suitable sodium-containing base.

Diagram: this compound Synthesis Pathway

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Synthesis of Diethyl n-Butylmalonate

This procedure is adapted from a patented method for the synthesis of a key phenylbutazone intermediate.

-

Materials: Diethyl malonate, n-butyl bromide, sodium ethoxide, ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Cool the sodium ethoxide solution in an ice bath.

-

Add diethyl malonate dropwise to the cooled sodium ethoxide solution with continuous stirring.

-

After the addition is complete, add n-butyl bromide dropwise to the reaction mixture.

-

Once the addition of n-butyl bromide is complete, heat the mixture to reflux for 2-3 hours.

-

After reflux, cool the mixture and filter to remove the precipitated sodium bromide.

-

Remove the ethanol from the filtrate by distillation.

-

The resulting crude diethyl n-butylmalonate can be purified by vacuum distillation.

-

Synthesis of Mofebutazone (4-butyl-1-phenyl-3,5-pyrazolidinedione)

This protocol is based on the established synthesis of pyrazolidinedione derivatives.[1]

-

Materials: Diethyl n-butylmalonate, 1-phenylhydrazine, sodium ethoxide, absolute ethanol.

-

Procedure:

-

In a reaction vessel, prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl n-butylmalonate to the sodium ethoxide solution and stir.

-

Add 1-phenylhydrazine to the mixture.

-

Heat the reaction mixture under reflux for an extended period (typically several hours) to ensure the completion of the condensation and ring closure.

-

After the reaction is complete, cool the mixture and acidify it with a suitable acid (e.g., hydrochloric acid) to precipitate the mofebutazone.

-

Filter the crude mofebutazone, wash it with water, and dry it.

-

Preparation of this compound

-

Materials: Mofebutazone, sodium hydroxide or sodium ethoxide, a suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve the synthesized mofebutazone in a suitable solvent, such as ethanol.

-

Prepare a solution of a stoichiometric amount of sodium hydroxide or sodium ethoxide in the same solvent.

-

Slowly add the sodium base solution to the mofebutazone solution with stirring.

-

The sodium salt of mofebutazone will precipitate out of the solution.

-

The precipitate can be collected by filtration, washed with a small amount of the cold solvent, and then dried under vacuum.

-

Purification Methods

Purification of the final this compound product is crucial to remove unreacted starting materials, by-products, and other impurities to meet pharmaceutical standards. The primary methods employed are recrystallization and chromatography.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

-

General Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.

-

If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature, which will induce the crystallization of the purified product.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.

-

-

Solvent Selection for Pyrazolidinedione Derivatives:

-

Ethanol: Often a good starting point for recrystallization.

-

Ethanol/Water mixtures: Can be effective for compounds with intermediate polarity.

-

Ketone/Ether mixtures: A patent for a related sodium salt, rabeprazole sodium, suggests a mixed solvent system of a ketone (e.g., acetone, methyl ethyl ketone) and a cyclic ether (e.g., tetrahydrofuran) can yield high purity crystals.[2]

-

| Solvent/Solvent System | Rationale | Potential Outcome |

| Ethanol | Good solubility at high temperatures, lower at cold temperatures for many organic compounds. | Can be effective for initial purification. |

| Ethanol/Water | Adjusting the polarity of the solvent system to optimize solubility differences. | May improve crystal formation and purity. |

| Acetone/Tetrahydrofuran | A combination of a polar aprotic ketone and a less polar ether. | Can provide high purity crystals as demonstrated for other sodium salts.[2] |

Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification and analysis of pharmaceutical compounds.

-

Preparative HPLC Protocol:

-

Dissolve the crude this compound in a suitable solvent compatible with the mobile phase.

-

Inject the solution onto a preparative HPLC column (e.g., a C18 column).

-

Elute the compound using an optimized mobile phase.

-

Collect the fractions containing the pure this compound.

-

Evaporate the solvent from the collected fractions to obtain the purified product.

-

Diagram: this compound Purification Workflow

Caption: Purification workflow for this compound.

Quality Control and Analytical Methods

To ensure the purity and identity of the synthesized this compound, various analytical techniques are employed.

| Analytical Technique | Purpose | Typical Parameters/Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Column: C18 reverse-phase. Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3] Detection: UV spectrophotometry at a suitable wavelength. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | 1H and 13C NMR spectra provide detailed information about the molecular structure. Solid-state 13C NMR can be used to study the crystalline form. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for the carbonyl groups (C=O) of the pyrazolidinedione ring, aromatic rings, and alkyl chains. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Provides the exact mass of the molecule, confirming its elemental composition. |

Quantitative Data Summary

The following table summarizes typical quantitative data that would be collected during the synthesis and purification of this compound. The values presented are based on analogous reactions and general principles, as specific data for mofebutazone is not widely published.

| Parameter | Synthesis of Diethyl n-Butylmalonate | Synthesis of Mofebutazone | Purification (Recrystallization) |

| Typical Yield | 70-85% | 60-80% | 80-95% (recovery) |

| Purity (pre-purification) | ~90% | ~85-95% | - |

| Purity (post-purification) | >98% (after distillation) | - | >99.5% |

| Key Reaction Conditions | Reflux in ethanol | Reflux in ethanol | Dependent on solvent choice |

This technical guide provides a foundational understanding of the synthesis and purification of this compound. Researchers and drug development professionals should use this information as a starting point and optimize the described protocols based on their specific laboratory conditions and quality requirements. Further investigation into patent literature and specialized chemical databases may provide additional nuanced details for process optimization.

References

- 1. Facile synthesis of high specific activity 4-[1-14 C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105085481A - Recrystallization method of rabeprazole sodium - Google Patents [patents.google.com]

- 3. Direct injection HPLC method for the determination of phenylbutazone and oxyphenylbutazone in serum using a semipermeable surface column - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Metabolism of Mofebutazone Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID) and an analog of phenylbutazone, exhibits a distinct pharmacokinetic profile characterized by rapid absorption, extensive metabolism, and swift elimination. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Mofebutazone sodium, with a focus on quantitative data, detailed experimental methodologies, and relevant metabolic pathways.

Pharmacokinetic Profile

The pharmacokinetics of Mofebutazone have been investigated in humans following oral administration. The data suggests that the drug follows a two-compartment open model with first-order absorption.

Absorption

Following oral administration of a 7 mg/kg dose of radiolabeled Mofebutazone in suspension form, the drug is rapidly absorbed with a first-order absorption rate constant (ka) of 10.1 h⁻¹[1]. The time to reach maximum plasma concentration (Tmax) is approximately 0.3 hours[1].

Distribution

Mofebutazone exhibits high plasma protein binding, with a reported quota of 99%[2]. Despite this high level of binding, it is classified as a substance with a medium binding potential[2].

Metabolism

The primary route of metabolism for Mofebutazone is glucuronidation[2]. Studies have shown that 92% of the excreted drug is in a conjugated form, with two distinct glucuronides identified in 24-hour urine samples[1]. This metabolic pathway is crucial for increasing the water solubility of the drug, thereby facilitating its excretion.

Elimination

Mofebutazone is characterized by its rapid elimination, primarily through the kidneys[1]. Approximately 94% of the drug is eliminated within 24 hours, and 97% of the administered dose can be recovered in the urine within 72 hours[1][2]. The elimination rate constant (kel) has been determined to be 0.304 h⁻¹[1], corresponding to a short half-life of 1.9 hours[2]. The renal clearance rate for Mofebutazone in humans is 3.38 L/h[1]. The rapid excretion is demonstrated by the fact that 24% of the dose is eliminated within 1.5 hours and 45% within 3 hours[1]. The high percentage of drug recovered in the urine indicates a high oral bioavailability[1].

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Mofebutazone based on available human studies.

| Parameter | Value | Unit | Citation |

| Absorption Rate Constant (ka) | 10.1 | h⁻¹ | [1] |

| Time to Maximum Concentration (Tmax) | 0.3 | h | [1] |

| Elimination Half-Life (t½) | 1.9 | h | [2] |

| Elimination Rate Constant (kel) | 0.304 | h⁻¹ | [1] |

| Plasma Protein Binding | 99 | % | [2] |

| Renal Clearance | 3.38 | L/h | [1] |

| Urinary Excretion (24h) | 94 | % of dose | [2] |

| Total Urinary Excretion (72h) | 97 | % of dose | [1] |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of Mofebutazone are crucial for the replication and validation of findings. Below are generalized protocols based on standard methodologies for NSAID analysis, which can be adapted for Mofebutazone.

Human Pharmacokinetic Study Protocol

This protocol outlines a typical design for a clinical study to determine the pharmacokinetic profile of Mofebutazone.

-

Study Design: An open-label, single-dose pharmacokinetic study.

-

Subjects: Healthy adult volunteers, with normal renal and hepatic function, who have provided informed consent.

-

Dosing: Administration of a single oral dose of this compound (e.g., 7 mg/kg) after an overnight fast.

-

Sample Collection: Blood samples are collected at pre-determined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours).

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis. The volume of urine collected at each interval is recorded, and an aliquot is stored at -80°C.

-

Analytical Method: Quantification of Mofebutazone and its metabolites in plasma and urine is performed using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, t½, CL, and Vd.

Plasma Protein Binding Assay Protocol (Equilibrium Dialysis)

Equilibrium dialysis is a standard method for determining the extent of drug binding to plasma proteins.

-

Materials: Dialysis cells, semi-permeable membranes (with a molecular weight cut-off that retains proteins but allows free drug to pass), human plasma, phosphate-buffered saline (PBS, pH 7.4), and Mofebutazone solution.

-

Procedure:

-

A dialysis membrane is placed between the two chambers of the dialysis cell.

-

One chamber is filled with human plasma, and the other with PBS.

-

A known concentration of Mofebutazone is added to the plasma chamber.

-

The dialysis cells are sealed and incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

-

After incubation, aliquots are taken from both the plasma and buffer chambers.

-

The concentration of Mofebutazone in both aliquots is determined using a validated analytical method.

-

-

Calculation: The percentage of protein binding is calculated using the following formula: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] x 100

Signaling Pathways and Experimental Workflows

Mechanism of Action: COX Inhibition Pathway

As an NSAID, the primary mechanism of action of Mofebutazone involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Caption: Mofebutazone inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Mofebutazone Metabolism Workflow

The metabolic fate of Mofebutazone primarily involves Phase II conjugation with glucuronic acid.

Caption: Mofebutazone undergoes glucuronidation in the liver for renal excretion.

Experimental Workflow for Pharmacokinetic Analysis

This diagram illustrates the logical flow of a typical pharmacokinetic study.

Caption: Workflow for a pharmacokinetic study from dosing to data analysis.

References

Mofebutazone sodium chemical structure and properties

An In-depth Technical Guide to Mofebutazone Sodium

Abstract

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class, utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and synthesis of Mofebutazone and its sodium salt. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental insights, and visual representations of its mechanism of action and synthesis.

Chemical Structure and Properties

Mofebutazone is a pyrazolidine derivative, structurally related to phenylbutazone but lacking one of the phenyl groups.[2][3] The active form is Mofebutazone, which is often administered as its sodium salt to enhance solubility.[3]

Chemical Identifiers

The following table summarizes the key chemical identifiers for Mofebutazone and its sodium salt.

| Identifier | Mofebutazone | This compound |

| IUPAC Name | 4-butyl-1-phenylpyrazolidine-3,5-dione[2] | sodium 4-butyl-3,5-dioxo-2-phenylpyrazolidin-1-ide[4] |

| CAS Number | 2210-63-1[2] | 41468-34-2[4] |

| Molecular Formula | C₁₃H₁₆N₂O₂[2][5] | C₁₃H₁₅N₂NaO₂[4][6] |

| SMILES | CCCCC1C(=O)NN(c2ccccc2)C1=O[5] | O=C(C1CCCC)[N-]N(C2=CC=CC=C2)C1=O.[Na+][4] |

| InChI | InChI=1S/C13H16N2O2/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,16)[5] | InChI=1S/C13H16N2O2.Na/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3,(H,14,16);/q;+1/p-1[4] |

| InChIKey | REOJLIXKJWXUGB-UHFFFAOYSA-N[5] | FIIOKODLPLWGDK-UHFFFAOYSA-M[4] |

| Synonyms | Monophenylbutazone, Monazone, Mobuzon[2] | BRN 0213056[4] |

Physicochemical Properties

This table outlines the key physicochemical properties of Mofebutazone and its sodium salt.

| Property | Value | Source |

| Molecular Weight | 232.28 g/mol (Mofebutazone)[2][5] 254.26 g/mol (this compound)[4][6] | [2][4][5][6] |

| Appearance | White to Off-White Solid Powder[3][4] | [3][4] |

| Melting Point | 102-103 °C (Mofebutazone)[3] | [3] |

| pKa (Predicted) | 5.22 ± 0.10 (Mofebutazone)[3] | [3] |

| Solubility | Mofebutazone: Soluble in acetone and benzene; soluble in hot methanol and ethanol; insoluble in water.[3] This compound: Soluble in DMSO.[4] | [3][4] |

| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term.[4] | [4] |

Pharmacology and Mechanism of Action

Mofebutazone is a non-steroidal anti-inflammatory drug with analgesic, anti-inflammatory, and antipyretic effects.[1][2] Its therapeutic action is primarily attributed to the inhibition of prostaglandin synthesis.[2][7]

The principal mechanism of Mofebutazone involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][7] The inhibition of COX-2 is largely responsible for the anti-inflammatory effects, while the inhibition of the "housekeeping" enzyme COX-1 can lead to gastrointestinal side effects.[1]

In addition to COX inhibition, Mofebutazone exhibits antioxidant properties by scavenging free radicals, which contributes to reducing oxidative stress during inflammation.[1] The drug also modulates the activity of immune cells, such as neutrophils and macrophages, by inhibiting their activation and migration to inflammatory sites, thereby dampening the overall inflammatory response.[1]

Caption: Mechanism of action of Mofebutazone via inhibition of COX-1 and COX-2 enzymes.

Pharmacokinetics and Metabolism

Pharmacokinetic studies reveal significant differences between Mofebutazone and its analog, phenylbutazone.[8] Mofebutazone has a considerably shorter half-life, is metabolized differently, and is eliminated more rapidly.[8]

| Parameter | Value | Source |

| Peak Plasma Concentration | Reached within 1-2 hours after oral administration. | [7] |

| **Half-life (t₁/₂) ** | 1.9 hours | [8] |

| Plasma Protein Binding | 99% | [8] |

| Metabolism | Primarily by glucuronidation. | [8] |

| Elimination | 94% eliminated within 24 hours. | [8] |

Synthesis and Experimental Protocols

While detailed analytical protocols for this compound are proprietary or require access to specialized literature, a manufacturing process for the free base has been described in the public domain.

Synthesis of Mofebutazone

Mofebutazone (4-n-butyl-1-phenylpyrazolidine-3,5-dione) can be synthesized from phenylhydrazine and the diethyl ester of n-butylmalonic acid.[3]

Experimental Protocol:

-

A mixture of 108 g of phenylhydrazine and 216 g of diethyl n-butylmalonate is prepared.[3]

-

The mixture is heated in an oil bath at 170-180°C for 12 hours.[3]

-

After heating, the residue is taken up in water containing a dissolved alkaline compound.

-

Acetic acid is added to the aqueous solution to precipitate the product, 4-n-butyl-1-phenylpyrazolidine-3,5-dione (Mofebutazone).[3]

-

The resulting product is a white crystalline solid.[3]

Caption: Workflow for the synthesis of Mofebutazone.

Drug Interactions

Mofebutazone has the potential to interact with several other classes of drugs. As an NSAID, co-administration with other NSAIDs or corticosteroids can heighten the risk of gastrointestinal side effects.[7] It may enhance the effect of anticoagulants like warfarin, increasing the risk of bleeding.[7] Furthermore, Mofebutazone can reduce the efficacy of antihypertensive medications.[7] Due to its high plasma protein binding, it can compete with and displace other drugs, such as coumarins and glucocorticoids, from plasma albumin.[9] A wide range of interactions that can affect the excretion rate and serum levels of other drugs have been noted.[10]

Conclusion

This compound is an effective NSAID with a well-characterized mechanism of action centered on the inhibition of prostaglandin synthesis. Its pharmacokinetic profile, notably its short half-life and rapid elimination, distinguishes it from older pyrazolidinedione derivatives like phenylbutazone.[8] The provided data on its chemical structure, properties, and synthesis serves as a valuable technical resource for professionals in pharmaceutical research and development. Further investigation into detailed analytical methods and quantitative COX selectivity would provide a more complete profile of this compound.

References

- 1. What is the mechanism of Mofebutazone? [synapse.patsnap.com]

- 2. Mofebutazone | C13H16N2O2 | CID 16639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MOFEBUTAZONE | 2210-63-1 [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. What is Mofebutazone used for? [synapse.patsnap.com]

- 8. [Pharmacology, toxicology and pharmacokinetics of mofebutazone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mofebutazone - Wikipedia [en.wikipedia.org]

- 10. go.drugbank.com [go.drugbank.com]

Mofebutazone Sodium: An In-Depth Technical Guide on its In Vitro and In Vivo Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofebutazone sodium is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This technical guide provides a comprehensive overview of the available scientific data on the in vitro and in vivo biological activities of this compound. The primary mechanism of action for Mofebutazone, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins involved in inflammation, pain, and fever.[1] This document summarizes key quantitative data, outlines general experimental protocols relevant to its study, and provides a visual representation of its signaling pathway.

In Vitro Biological Activity

The in vitro activity of this compound is primarily characterized by its inhibitory effect on cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

This compound has been evaluated for its ability to inhibit the two main isoforms of the COX enzyme, COX-1 and COX-2. The available data indicates a preferential inhibition of COX-1 over COX-2.

Table 1: In Vitro COX Inhibition Data for Mofebutazone

| Assay Type | Target | IC50 Value (µM) |

| Colorimetric Inhibitor Screening Assay | COX-1 | 0.0079 |

| Colorimetric Inhibitor Screening Assay | COX-2 | >50 |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay (General Protocol)

While the specific protocol used to obtain the IC50 values for Mofebutazone is not detailed in the available literature, a general colorimetric COX inhibitor screening assay protocol is as follows:

-

Enzyme and Substrate Preparation: Purified ovine or human COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., Tris-HCl). Arachidonic acid, the substrate for COX, is also prepared in a buffer.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Assay Reaction: The reaction is typically performed in a 96-well plate. The COX enzyme, a heme cofactor, and the test inhibitor (Mofebutazone) or a vehicle control are pre-incubated for a specific time at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: The reaction is initiated by adding arachidonic acid to the wells.

-

Peroxidase Activity Measurement: The cyclooxygenase activity is measured indirectly by assaying the peroxidase activity of COX. A colorimetric substrate (e.g., TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine) is added, which is oxidized by the PGG2 product of the COX reaction, resulting in a color change.

-

Data Analysis: The absorbance is measured using a plate reader at a specific wavelength. The percentage of inhibition at each Mofebutazone concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Effects on Immune Cells

Mofebutazone has been noted to modulate the activity of various immune cells, including neutrophils and macrophages, which are key players in the inflammatory response.[1] By inhibiting the activation and migration of these cells to sites of inflammation, Mofebutazone contributes to dampening the overall inflammatory response.[1]

In Vivo Biological Activity

In vivo studies have focused on the anti-inflammatory, analgesic, and toxicological profile of Mofebutazone.

Anti-Inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (General Protocol)

-

Animals: Male or female Wistar or Sprague-Dawley rats are typically used. The animals are fasted overnight before the experiment with free access to water.

-

Drug Administration: this compound, dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally at various doses. A control group receives the vehicle only, and a positive control group may receive a known NSAID like indomethacin.

-

Induction of Inflammation: One hour after drug administration, a sub-plantar injection of a phlogistic agent, typically 0.1 mL of a 1% carrageenan solution in saline, is made into the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage of inhibition of edema by Mofebutazone is calculated by comparing the mean increase in paw volume in the treated groups to the control group.

Toxicology and Pharmacokinetics

Toxicological and pharmacokinetic studies have been crucial in differentiating Mofebutazone from its structural analog, phenylbutazone.

Table 2: Comparative Toxicological and Pharmacokinetic Data

| Parameter | Mofebutazone | Phenylbutazone |

| Acute Toxicity | Approximately 5-6 times less toxic | - |

| Half-life (t½) | 1.9 hours | 54-99 hours |

| Elimination | 94% eliminated within 24 hours | 88% eliminated within 21 days |

| Metabolism | Mainly glucuronidation | - |

| Plasma Protein Binding | 99% (medium binding potential) | - |

Experimental Protocol: Acute Oral Toxicity Study (General Protocol - based on OECD Guideline 425)

-

Animals: Typically, female rats are used as they are often slightly more sensitive. Animals are fasted prior to dosing.

-

Dose Administration: A single oral dose of this compound is administered. The Up-and-Down Procedure (UDP) is a sequential dosing method. The first animal receives a dose just below the estimated LD50.

-

Observation: The outcome for each animal (survival or death) determines the dose for the next animal. If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased. A 48-hour interval between dosing is common.

-

Clinical Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

-

Data Analysis: The LD50 is calculated using a maximum likelihood method based on the outcomes of the sequential dosing.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) pathway.

References

Mofebutazone: An In-depth Technical Guide on its Discovery, Development, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class, emerged as a therapeutic agent for joint and muscular pain. This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles underlying Mofebutazone. It details its mechanism of action, preclinical and clinical findings, and pharmacokinetic profile, with a focus on quantitative data and experimental methodologies.

Introduction

Mofebutazone, chemically known as 4-butyl-1-phenylpyrazolidine-3,5-dione, was developed as an analgesic and anti-inflammatory agent. Structurally similar to Phenylbutazone but lacking one of the phenyl groups, it was investigated as a potentially safer alternative with a more favorable pharmacokinetic profile. This guide synthesizes the available scientific literature to present a detailed technical overview for research and drug development professionals.

Discovery and Development History

While a detailed timeline of the initial discovery and the specific researchers involved is not extensively documented in readily available literature, the development of Mofebutazone appears to have been driven by the need for anti-inflammatory agents with improved safety profiles compared to existing pyrazolidinedione derivatives like Phenylbutazone. A key comparative study published in 1985 indicates that Mofebutazone was already established in preclinical and likely clinical research by this time, suggesting its development occurred in the preceding years. The primary goal of its development was to mitigate the toxicities associated with Phenylbutazone while retaining therapeutic efficacy. PubChem records indicate that Mofebutazone has undergone Phase II clinical trials[1].

Mechanism of Action

Mofebutazone exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on the inhibition of prostaglandin synthesis.[2]

-

Cyclooxygenase (COX) Inhibition : As with other NSAIDs, the principal mechanism of Mofebutazone is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking COX activity, Mofebutazone reduces the production of these pro-inflammatory signaling molecules.[2]

-

Antioxidant Properties : Mofebutazone has been shown to possess antioxidant properties, enabling it to scavenge free radicals. This action helps to reduce oxidative stress, which is a contributing factor in the inflammatory process.[2]

-

Modulation of Immune Cell Activity : The drug can modulate the activity of various immune cells, such as neutrophils and macrophages, which play a central role in the inflammatory response.[2]

-

Reduction of Pro-inflammatory Cytokines : Mofebutazone can also decrease the production of pro-inflammatory cytokines, further dampening the inflammatory cascade.[2]

The following diagram illustrates the primary mechanism of action of Mofebutazone:

Chemical Synthesis

The synthesis of Mofebutazone (4-butyl-1-phenylpyrazolidine-3,5-dione) can be inferred from the established synthesis routes for pyrazolidine-3,5-dione derivatives. A common approach involves the condensation of a malonic acid ester with a hydrazine derivative. For Mofebutazone, this would likely involve the reaction of diethyl butylmalonate with phenylhydrazine.

A generalized experimental workflow for the synthesis is as follows:

Preclinical Studies

Preclinical investigations of Mofebutazone focused on its pharmacological, toxicological, and pharmacokinetic properties, often in comparison to Phenylbutazone.

Pharmacology

-

Anti-inflammatory and Analgesic Effects : Studies have shown that Mofebutazone possesses weaker anti-inflammatory and analgesic effects compared to Phenylbutazone.[5]

Toxicology

-

Acute Toxicity : A key finding from comparative toxicological studies is that Mofebutazone is approximately 5 to 6 times less toxic than Phenylbutazone, a significant advantage in terms of its safety profile.[5]

Clinical Studies

Information on the clinical development of Mofebutazone indicates that it has reached Phase II clinical trials.[1] These trials likely focused on evaluating its efficacy and safety in patients with joint and muscular pain, potentially including rheumatic diseases. However, detailed protocols and quantitative results from these trials are not widely published.

Pharmacokinetics

The pharmacokinetic profile of Mofebutazone in humans reveals significant differences from Phenylbutazone, particularly in its elimination half-life.

| Parameter | Mofebutazone | Phenylbutazone |

| Elimination Half-life (t½) | 1.9 hours | 54-99 hours |

| Plasma Protein Binding | 99% | High |

| Metabolism | Mainly glucuronidation | Oxidative metabolism |

| Elimination | 94% within 24 hours | 88% within 21 days |

Table 1: Comparative Pharmacokinetic Parameters of Mofebutazone and Phenylbutazone.[5]

The significantly shorter half-life of Mofebutazone suggests a lower potential for drug accumulation with repeated dosing compared to Phenylbutazone.

Conclusion

Mofebutazone was developed as a non-steroidal anti-inflammatory drug with a distinct pharmacological and pharmacokinetic profile compared to its structural analog, Phenylbutazone. Its lower toxicity and much shorter elimination half-life were key differentiating features. While it exhibits weaker anti-inflammatory and analgesic effects, its improved safety profile presented a potential therapeutic advantage. Further research into its clinical efficacy and the full elucidation of its signaling pathways beyond COX inhibition would provide a more complete understanding of this compound. This guide provides a foundational overview for researchers and professionals in the field of drug development.

References

- 1. Mofebutazone | C13H16N2O2 | CID 16639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Mofebutazone? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of high specific activity 4-[1-14 C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Pharmacology, toxicology and pharmacokinetics of mofebutazone] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Mofebutazone Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Mofebutazone sodium using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published spectroscopic data for this compound, this guide utilizes data from its closely related parent compound, Mofebutazone, and the structurally similar compound, Phenylbutazone, to provide a comprehensive analytical overview. This comparative approach allows for a robust understanding of the expected spectral characteristics of this compound.

Chemical Structure and Properties

This compound is the sodium salt of Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID). Its chemical structure is characterized by a pyrazolidine-3,5-dione ring substituted with a butyl group and a phenyl group.

-

Chemical Formula: C₁₃H₁₅N₂NaO₂

-

Molecular Weight: 254.26 g/mol [1]

-

CAS Number: 41468-34-2

Below is a diagram illustrating the chemical structure of Mofebutazone.

Caption: Chemical structure of Mofebutazone.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound, primarily based on data from Mofebutazone and Phenylbutazone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data:

A study on the solid-state ¹³C NMR of Mofebutazone provides valuable insight into its carbon skeleton.[2] The chemical shifts are influenced by the electronic environment of each carbon atom.

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| Carbonyl (C=O) | ~170-180 | Two distinct signals expected for the two carbonyl groups in the pyrazolidine-3,5-dione ring. |

| Aromatic (C₆H₅) | ~120-140 | Multiple signals corresponding to the different carbons of the phenyl ring. |

| Aliphatic (CH) | ~50-60 | The methine carbon of the pyrazolidine ring. |

| Aliphatic (CH₂) | ~20-40 | Signals for the methylene groups of the butyl chain. |

| Aliphatic (CH₃) | ~10-15 | The terminal methyl group of the butyl chain. |

¹H NMR Data:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Notes |

| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet | Protons of the phenyl ring. | |

| Aliphatic (CH) | ~3.5 | Triplet | Methine proton on the pyrazolidine ring. | |

| Aliphatic (CH₂) | 1.8 - 2.2 | Multiplet | Methylene protons of the butyl chain adjacent to the ring. | |

| Aliphatic (CH₂) | 1.2 - 1.6 | Multiplet | Methylene protons of the butyl chain. | |

| Aliphatic (CH₃) | 0.8 - 1.0 | Triplet | Terminal methyl protons of the butyl chain. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Amide) | 1680 - 1750 | Strong, two distinct bands expected |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the free acid (Mofebutazone) would likely be observed in the mass spectrum.

| m/z | Interpretation |

| 232 | [M]+ (Molecular ion of Mofebutazone) |

| 204 | [M - CO]+ |

| 175 | [M - C₄H₉]+ |

| 119 | [C₆H₅N₂]+ |

| 77 | [C₆H₅]+ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)).

-

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more (depending on sample concentration)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

-

Temperature: 298 K

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Assign the peaks based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of this compound to identify its functional groups.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Absorbance or Transmittance

Data Processing:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Mofebutazone.

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS Parameters:

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Ionization Mode: ESI positive and/or negative.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of Mofebutazone.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose a fragmentation pathway consistent with the observed fragments.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to Mofebutazone Sodium: Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the methodologies for identifying and validating the molecular targets of Mofebutazone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolidine class. Given that Mofebutazone is a derivative of phenylbutazone, its primary mechanism is strongly presumed to be the inhibition of cyclooxygenase enzymes.[1][2] This guide outlines the established targets for this drug class and presents a comprehensive framework of modern experimental protocols to elucidate its precise molecular interactions and validate its mechanism of action.

Introduction to Mofebutazone and its Putative Targets

Mofebutazone (monophenylbutazone) is a non-steroidal anti-inflammatory drug used for joint and muscular pain.[3] As an NSAID, its therapeutic effects—analgesic, antipyretic, and anti-inflammatory—are attributed to the inhibition of prostaglandin synthesis.[1][4] Prostaglandins are key lipid signaling molecules that mediate pain, fever, and inflammation.[2][5] The primary molecular targets responsible for prostaglandin synthesis are the cyclooxygenase (COX) enzymes.

Primary Putative Targets: Cyclooxygenase (COX) Isoforms

The central hypothesis for Mofebutazone's mechanism of action is the inhibition of the two main COX isoforms:

-

COX-1 : A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[2][5]

-

COX-2 : An inducible enzyme that is upregulated at sites of inflammation and is the primary contributor to the production of inflammatory prostaglandins.[2][5]

The anti-inflammatory effects of NSAIDs are primarily mediated by COX-2 inhibition, while the common gastrointestinal side effects are often linked to the inhibition of COX-1.[2] Mofebutazone's parent compound, Phenylbutazone, is known to be a non-selective inhibitor of both COX-1 and COX-2.[5][6]

Secondary and Exploratory Targets

The principle of drug polypharmacology suggests that Mofebutazone may interact with other proteins, which could contribute to its therapeutic profile or off-target effects. For NSAIDs, potential secondary targets include:

-

Prostacyclin Synthase : An enzyme in the prostaglandin synthesis pathway that Phenylbutazone has been shown to inactivate.[6][7]

-

Lipoxygenase (LOX) Enzymes : Another class of enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes. Certain NSAIDs have demonstrated inhibitory activity against 15-LOX.[8]

-

Immune Cell Modulation : Mofebutazone may also exert effects by modulating the activity of immune cells like neutrophils and macrophages, which are central to the inflammatory response.[2]

The following diagram illustrates the arachidonic acid signaling pathway, highlighting the primary targets of NSAIDs.

Target Identification Methodologies

To definitively identify the protein targets of Mofebutazone, a combination of affinity-based, activity-based, and computational approaches is recommended.

Affinity-Based Target Identification

These methods utilize the binding affinity of Mofebutazone to isolate its interacting proteins from a complex biological sample.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

-

Ligand Immobilization : Synthesize a Mofebutazone analog with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads) without disrupting its binding pharmacophore. A control resin (beads with linker only) must be prepared in parallel.

-

Protein Extraction : Prepare a native protein lysate from a relevant cell line (e.g., human macrophages or synovial fibroblasts) or tissue.

-

Affinity Pulldown : Incubate the protein lysate with both the Mofebutazone-coupled resin and the control resin.

-

Washing : Wash the resins extensively with a buffer to remove non-specific binders.

-

Elution : Elute the specifically bound proteins. This can be done using a generic denaturant (e.g., SDS-PAGE loading buffer) or, for higher specificity, by competitive elution with a high concentration of free Mofebutazone.

-

Protein Identification : Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis : Identify proteins that are significantly enriched in the Mofebutazone pulldown compared to the control resin. These are candidate targets.

Target Validation Methodologies

Once candidate targets are identified, they must be validated to confirm a direct and functionally relevant interaction with Mofebutazone.

Enzyme Inhibition Assays

This is the most direct method to validate enzymatic targets like COX-1 and COX-2.

Experimental Protocol: In Vitro COX Inhibition Assay (Colorimetric)

-

Materials : Purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), a colorimetric probe (e.g., TMPD), and an appropriate assay buffer.

-

Compound Preparation : Prepare a serial dilution of Mofebutazone sodium in the assay buffer.

-

Assay Procedure : In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the Mofebutazone dilution (or vehicle control).

-

Initiate Reaction : Add arachidonic acid to initiate the enzymatic reaction. The COX peroxidase activity will cause the oxidation of the probe, resulting in a color change.

-

Measurement : Measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader.

-

Data Analysis : Calculate the rate of reaction for each Mofebutazone concentration. Plot the percent inhibition against the log of the drug concentration to determine the IC₅₀ value (the concentration of drug that inhibits 50% of the enzyme's activity).

Biophysical Validation of Target Engagement

These methods confirm direct binding in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment : Treat intact cells with Mofebutazone at various concentrations, alongside a vehicle control.

-

Heating : Heat aliquots of the treated cells across a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Centrifugation : Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Quantification : Quantify the amount of a specific target protein (e.g., COX-2) remaining in the soluble fraction using Western Blot or ELISA.

-

Data Analysis : Plot the percentage of soluble protein against temperature for each treatment condition. A successful drug-target interaction will stabilize the protein, resulting in a shift of the melting curve to a higher temperature. This confirms direct target engagement within the cell.

Quantitative Data Summary

While specific quantitative data for Mofebutazone is not widely available in public literature, data from related NSAIDs can provide a benchmark for experimental validation. The tables below serve as templates for organizing experimental findings.

Table 1: Cyclooxygenase (COX) Inhibition Profile

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Mofebutazone | To be determined | To be determined | To be determined |

| Phenylbutazone | Reported as non-selective | Reported as non-selective | ~1 |

| Ibuprofen | 13 | 344 | 0.04 |

| Celecoxib | 15 | 0.0076 | 1974 |

| Reference data for comparison purposes. |

Table 2: Lipoxygenase (LOX) Inhibition Profile (Illustrative for Secondary Targets)

| Compound | 15-LOX IC₅₀ (µM)[8] |

| Mofebutazone | To be determined |

| Naproxen | 3.52 ± 0.08 |

| Aspirin | 4.62 ± 0.11 |

| Diclofenac | 39.62 ± 0.27 |

| Ibuprofen | Inhibited via UV-absorbance method[8] |

| Data from a chemiluminescence-based assay on soybean 15-LOX.[8] |

Conclusion

The target identification and validation of this compound are anchored in its classification as an NSAID, with COX-1 and COX-2 as its primary putative targets. This guide provides a strategic framework of robust, modern methodologies—from affinity-based discovery to biophysical and functional validation—to comprehensively define its molecular mechanism of action. By following these protocols, researchers can elucidate the precise target profile of Mofebutazone, quantify its potency and selectivity, and build a solid foundation for further drug development and clinical application.

References

- 1. Mofebutazone | C13H16N2O2 | CID 16639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Mofebutazone? [synapse.patsnap.com]

- 3. Mofebutazone - Wikipedia [en.wikipedia.org]

- 4. What is Mofebutazone used for? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identification of NSAIDs as lipoxygenase inhibitors through highly sensitive chemiluminescence method, expression analysis in mononuclear cells and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Mofebutazone Sodium: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mofebutazone sodium, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolidinedione class, has been a subject of interest for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides a comprehensive review of the available research on this compound, focusing on its mechanism of action, pharmacokinetics, and comparative profile with other NSAIDs, particularly Phenylbutazone. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering a concise summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Core Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking the action of COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules.[1][2]

Beyond its primary mechanism of COX inhibition, research suggests that this compound also possesses antioxidant properties and can modulate the activity of immune cells, such as neutrophils and macrophages, further contributing to its anti-inflammatory profile.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the arachidonic acid cascade, where it inhibits the conversion of arachidonic acid to prostaglandins by the COX enzymes.

Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.

Quantitative Data Summary

The following tables summarize the available quantitative data for Mofebutazone, primarily in comparison to Phenylbutazone.

Table 1: Comparative Pharmacokinetics of Mofebutazone and Phenylbutazone

| Parameter | Mofebutazone | Phenylbutazone | Reference |

| Half-life (t½) | 1.9 hours | 54 - 99 hours | [1] |

| Elimination | 94% within 24 hours | 88% within 21 days | [1] |

| Plasma Protein Binding | 99% | Not specified in source | [1] |

Table 2: Comparative Toxicology and Efficacy of Mofebutazone and Phenylbutazone

| Parameter | Mofebutazone | Phenylbutazone | Reference |

| Toxicity | 5-6 times less toxic | Higher toxicity | [1] |

| Analgesic & Anti-inflammatory Effects | Weaker | Stronger | [1] |

Experimental Protocols

Detailed experimental protocols for the comprehensive evaluation of this compound are outlined below. These are based on standard methodologies in pharmacology and drug development.

Cyclooxygenase (COX) Inhibition Assay

This assay is crucial for determining the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Objective: To quantify the IC50 (half-maximal inhibitory concentration) of this compound for COX-1 and COX-2.

Methodology:

-

Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Assay Principle: Measurement of the enzymatic conversion of arachidonic acid to prostaglandin E2 (PGE2).

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate the COX-1 or COX-2 enzyme with each drug concentration for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a further period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., a solution of hydrochloric acid).

-

Quantify the amount of PGE2 produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value.

References

Methodological & Application

Application Notes and Protocols for Mofebutazone Sodium in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Mofebutazone sodium, a non-steroidal anti-inflammatory drug (NSAID), in various animal models of inflammation and pain. The protocols outlined below are based on established methodologies and can be adapted for dose-response studies, efficacy testing, and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Introduction

Mofebutazone, a phenylbutazone analog, is an NSAID belonging to the pyrazolidinedione class.[1] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1] By reducing prostaglandin production, Mofebutazone exerts its anti-inflammatory, analgesic, and antipyretic effects. It is reported to be approximately 5-6 times less toxic than phenylbutazone, with weaker analgesic and anti-inflammatory properties and a significantly shorter plasma half-life of about 1.9 hours in animal models.[2]

Mechanism of Action: Signaling Pathway

Mofebutazone, like other NSAIDs, interrupts the arachidonic acid cascade. The diagram below illustrates the signaling pathway affected by Mofebutazone.

Caption: Mofebutazone inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Protocols

The following are detailed protocols for commonly used animal models to assess the anti-inflammatory and analgesic properties of this compound.

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is widely used to evaluate the anti-inflammatory activity of NSAIDs.

Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema model.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

-

Grouping: Randomly divide animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., 0.9% saline or 0.5% carboxymethylcellulose)

-

This compound (various doses)

-

Positive Control (e.g., Indomethacin 10 mg/kg or Diclofenac Sodium 10 mg/kg)

-

-

Procedure:

-

Fast animals for 12 hours before the experiment with free access to water.

-

Measure the initial volume of the right hind paw using a plethysmometer.

-

Administer this compound or control substances orally (p.o.) or intraperitoneally (i.p.).

-

After 60 minutes, inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Acetic Acid-Induced Writhing Test in Mice (Visceral Pain)

This model is used to screen for peripheral analgesic activity.

Methodology:

-

Animals: Swiss albino mice (20-25 g).

-

Acclimatization and Grouping: Similar to the carrageenan model.

-

Procedure:

-

Fast animals for 12 hours before the experiment with free access to water.

-

Administer this compound or control substances orally (p.o.) or intraperitoneally (i.p.).

-

After a pre-treatment period of 30-60 minutes, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation cage.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a duration of 10-20 minutes.

-

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats (Chronic Inflammation)

This model mimics some aspects of human rheumatoid arthritis and is used to evaluate drugs for chronic inflammatory conditions.

Methodology:

-

Animals: Male Lewis or Sprague-Dawley rats (150-200 g).

-

Acclimatization and Grouping: Similar to the previous models.

-

Procedure:

-

On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the sub-plantar region of the right hind paw.

-

Administer this compound or control substances daily, starting from day 0 or after the onset of arthritis (e.g., day 10).

-

Monitor the following parameters:

-

Paw volume of both hind paws at regular intervals.

-

Arthritic score (based on a visual scale for erythema and swelling).

-

Body weight.

-

At the end of the study (e.g., day 21 or 28), collect blood for hematological and biochemical analysis, and hind paws for histopathological examination.

-

-

-

Data Analysis: Compare the changes in paw volume, arthritic scores, and other parameters between the treated and control groups.

Data Presentation

Table 1: Anti-Inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema | ED₅₀ (mg/kg) |

| Vehicle Control | - | Data to be determined | - | |

| Mofebutazone | Dose 1 | Data to be determined | Data to be determined | Data to be determined |

| Mofebutazone | Dose 2 | Data to be determined | Data to be determined | |

| Mofebutazone | Dose 3 | Data to be determined | Data to be determined | |

| Positive Control | e.g., 10 | Data to be determined | Data to be determined |

Table 2: Analgesic Effect of this compound in Acetic Acid-Induced Writhing Test in Mice

| Treatment Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Inhibition of Writhing | ED₅₀ (mg/kg) |

| Vehicle Control | - | Data to be determined | - | |

| Mofebutazone | Dose 1 | Data to be determined | Data to be determined | Data to be determined |

| Mofebutazone | Dose 2 | Data to be determined | Data to be determined | |